

# A Technical Review of Pent-4-yn-1-ol: Synthesis, Properties, and Analogs

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## Compound of Interest

Compound Name: Tolylpent-1-yn-4-ol

Cat. No.: B15465153

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## Introduction

This technical guide provides a comprehensive review of Pent-4-yn-1-ol, a significant chemical building block. Initial literature searches for "**Tolylpent-1-yn-4-ol**" did not yield any specific information, suggesting that it is not a widely studied compound. Consequently, this review focuses on the well-documented and structurally related analog, Pent-4-yn-1-ol. The information presented herein is intended for researchers, scientists, and professionals in drug development, offering a detailed overview of the synthesis, properties, and reactivity of this important alkynol.

## Synthesis of Pent-4-yn-1-ol

The synthesis of Pent-4-yn-1-ol has been reported through various methods, with the ring-opening of tetrahydrofurfuryl halides being a common and efficient approach.

## Experimental Protocol: Synthesis from Tetrahydrofurfuryl Chloride

A prevalent method for the synthesis of Pent-4-yn-1-ol involves the reaction of tetrahydrofurfuryl chloride with a strong base. Two notable procedures are outlined below:

Method A: Using n-Butyllithium (n-BuLi)

This method provides a high yield of Pent-4-yn-1-ol.<sup>[1][2]</sup>

- **Reaction Setup:** A reaction vessel is charged with t-butyl methyl ether (t-BuOMe) and cooled to 0 °C under a nitrogen atmosphere.
- **Addition of Reagents:** n-Butyllithium (1.6 M in hexane) is added to the cooled solvent with slow stirring.[2] Subsequently, tetrahydrofurfuryl chloride is added to the mixture.[2]
- **Reaction and Quenching:** The mixture is stirred for 3 hours at 0 °C. The reaction is then quenched by the addition of a saturated aqueous solution of ammonium chloride.[2]
- **Extraction and Purification:** The product is extracted with ethyl acetate, dried over sodium sulfate, and concentrated to yield Pent-4-yn-1-ol as a colorless oil in nearly pure form.[2]

#### Method B: Using Sodium Amide (NaNH<sub>2</sub>)

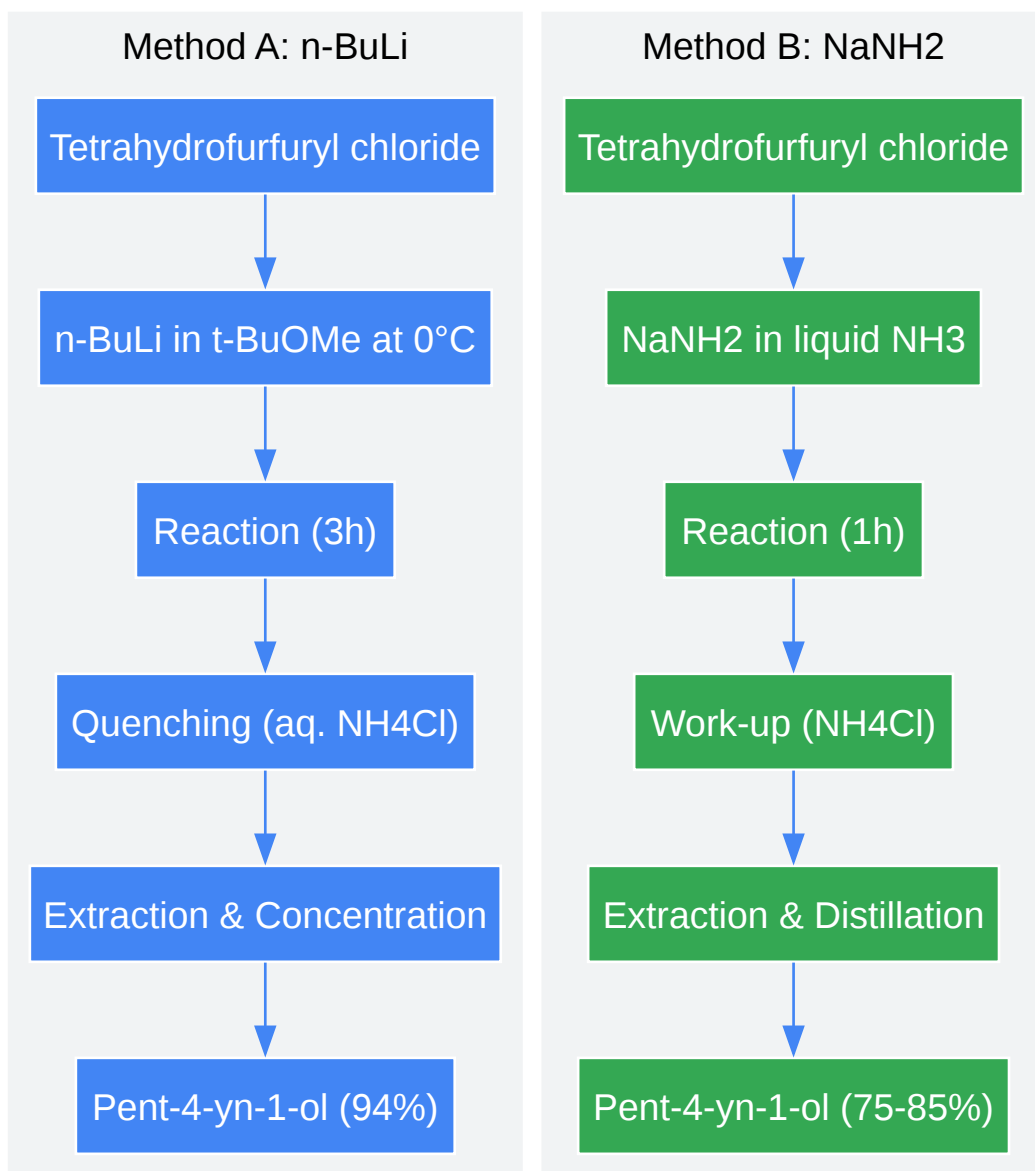
This is a classic method for the synthesis of alkynols from cyclic ethers.[3]

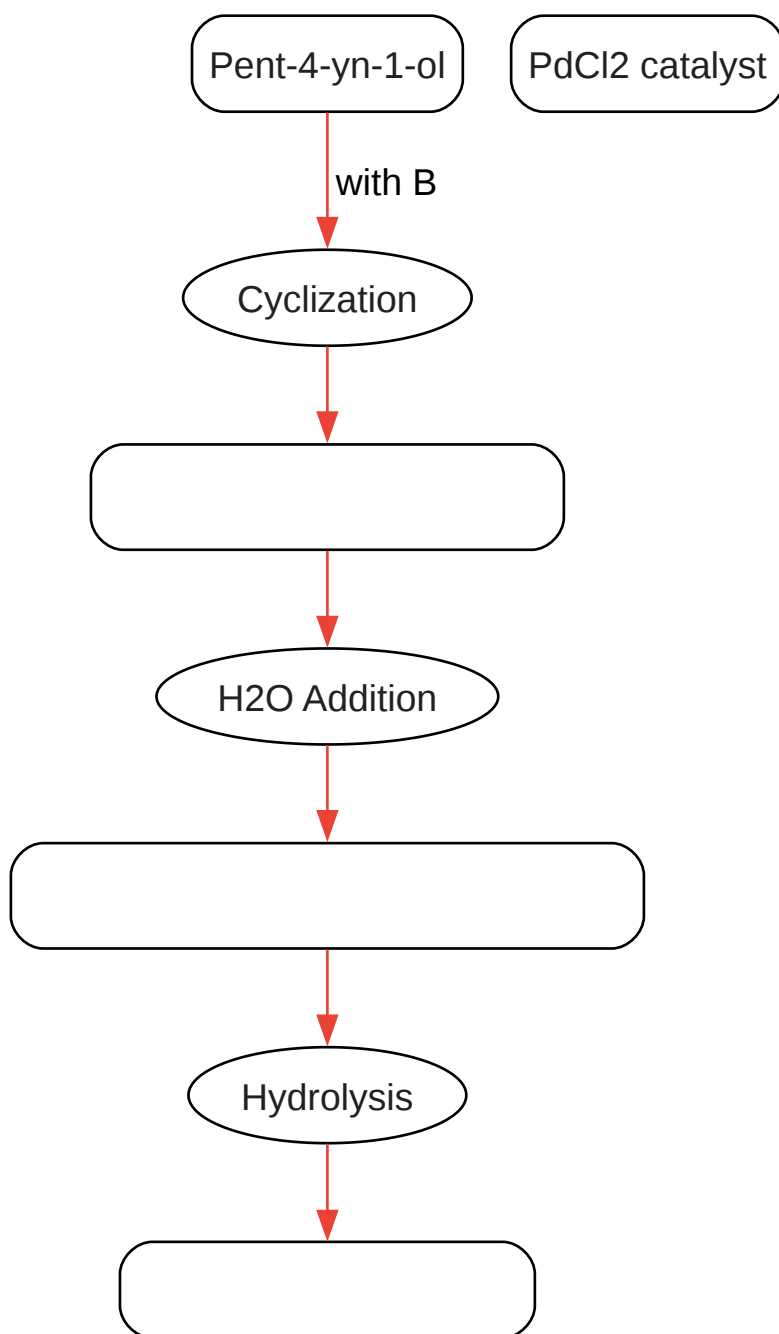
- **Preparation of Sodium Amide:** In a three-necked round-bottomed flask equipped with a stirrer and a dropping funnel, a solution of sodium amide in liquid ammonia is prepared.[3]
- **Reaction:** Tetrahydrofurfuryl chloride is added to the sodium amide solution over a period of 25-30 minutes. The mixture is stirred for an additional hour.[3]
- **Work-up:** Solid ammonium chloride is added in portions to control the exothermic reaction. The ammonia is allowed to evaporate overnight.[3]
- **Extraction and Distillation:** The residue is thoroughly extracted with ether. The ether is then distilled off, and the remaining residue is fractionated to yield pure 4-Pentyn-1-ol.[3]

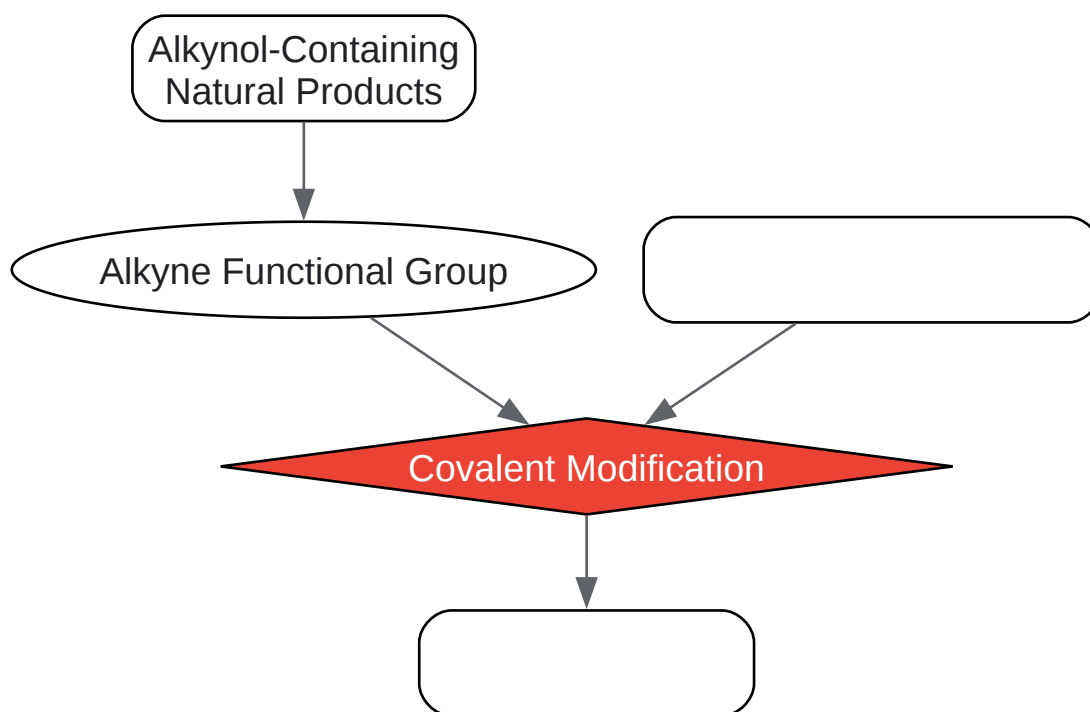
## Quantitative Data for Synthesis

Method	Reagents	Solvent	Temperature	Yield	Reference
A	n-BuLi, Tetrahydrofurf uryl chloride	t-BuOMe	0 °C	94%	<a href="#">[2]</a>
B	NaNH <sub>2</sub> , Tetrahydrofurf uryl chloride	Liquid NH <sub>3</sub>	-	75-85%	<a href="#">[3]</a>

## Synthesis Workflow







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